2-{[1-(4-Chlorophenyl)ethyl]amino}propan-1-ol
Description
2-{[1-(4-Chlorophenyl)ethyl]amino}propan-1-ol is a secondary amine-alcohol derivative featuring a propan-1-ol backbone with a hydroxyl group on carbon 1 and an amino group on carbon 2. The amino group is substituted with a 1-(4-chlorophenyl)ethyl moiety, comprising an ethyl chain linked to a 4-chlorophenyl aromatic ring. This structural configuration confers distinct electronic, steric, and lipophilic properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C11H16ClNO/c1-8(7-14)13-9(2)10-3-5-11(12)6-4-10/h3-6,8-9,13-14H,7H2,1-2H3 |
InChI Key |
XZQQSPRASLNZOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC(C)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Chlorophenyl)ethyl]amino}propan-1-ol typically involves the reaction of 1-(4-chlorophenyl)ethanone with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Chlorophenyl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can facilitate the reduction.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of 2-{[1-(4-Chlorophenyl)ethyl]amino}propan-1-one.
Reduction: Formation of 2-{[1-(4-Chlorophenyl)ethyl]amino}propan-1-amine.
Substitution: Formation of 2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol.
Scientific Research Applications
2-{[1-(4-Chlorophenyl)ethyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Chlorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
The following analysis compares 2-{[1-(4-Chlorophenyl)ethyl]amino}propan-1-ol with structurally related compounds, emphasizing differences in substituents, synthetic approaches, physicochemical properties, and biological relevance.
Key Observations :
- Substituent Effects : The target compound’s 1-(4-chlorophenyl)ethyl group increases steric bulk and lipophilicity compared to methyl () or benzyl () substituents. The ethyl linker may enhance flexibility and membrane permeability relative to rigid benzyl analogs.
- Synthetic Routes : The microwave-assisted method in offers efficient regioselective ring-opening of aziridines, suggesting a scalable pathway for analogs. However, the target compound’s synthesis may require optimization due to its larger substituent.
- Positional Isomerism: The 3-amino-3-(4-chlorophenyl)propan-1-ol () demonstrates how amino and hydroxyl positioning alters hydrogen-bonding capacity and molecular conformation.
Physicochemical Properties
Key Observations :
- Lipophilicity : The target compound’s logP (~2.8) is higher than benzyl or methyl analogs due to its extended alkyl chain, enhancing membrane permeability but reducing solubility.
- Hydrogen Bonding: All compounds feature -OH and -NH groups, but the 3-amino isomer () may exhibit stronger intramolecular H-bonding due to proximity of functional groups.
- Chlorine Effects: The electron-withdrawing Cl on the phenyl ring increases polarity but reduces basicity of the amino group compared to non-halogenated analogs.
Biological Activity
2-{[1-(4-Chlorophenyl)ethyl]amino}propan-1-ol, commonly referred to as a chlorophenyl derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : CHClN\O
- Molecular Weight : 213.70 g/mol
- Functional Groups : It includes an amino group, a hydroxyl group, and a chlorinated aromatic ring, which contribute to its reactivity and biological activity.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating moderate to strong activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
3. Anticancer Potential
Preliminary data indicate that this compound may exhibit anticancer properties. In cell viability assays conducted on human cancer cell lines (e.g., A549 lung cancer cells), the compound showed a dose-dependent reduction in cell viability, suggesting potential use in cancer therapy .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound may bind to adrenergic receptors, influencing neurotransmitter release and modulating physiological responses.
- Enzyme Inhibition : It has shown potential as an inhibitor of enzymes involved in inflammation and cancer progression .
Case Study 1: Antimicrobial Activity Assessment
A study evaluating the antimicrobial efficacy of various chlorophenyl derivatives included this compound. The results indicated that at concentrations ranging from 0.5 to 2 mg/mL, the compound significantly inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 0.75 mg/mL .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.75 |
| Bacillus subtilis | 1.00 |
| Escherichia coli | 2.00 |
Case Study 2: Anti-inflammatory Effects
In a cellular model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant decrease in IL-6 and TNF-alpha levels compared to untreated controls, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
